molecular formula C11H23NO2 B12655837 Carbamic acid, butyl-, hexyl ester CAS No. 1070-59-3

Carbamic acid, butyl-, hexyl ester

Cat. No.: B12655837
CAS No.: 1070-59-3
M. Wt: 201.31 g/mol
InChI Key: MUQXLUFNPKWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, butyl-, hexyl ester (chemical formula: C₁₁H₂₃NO₂; molecular weight: 201.31 g/mol) is a carbamate derivative characterized by a butyl group attached to the carbamic acid nitrogen and a hexyl ester moiety. Carbamates are widely studied for their biological activity, including pesticidal, antifungal, and pharmacological applications.

Properties

CAS No.

1070-59-3

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

hexyl N-butylcarbamate

InChI

InChI=1S/C11H23NO2/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13)

InChI Key

MUQXLUFNPKWCKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, hexyl ester can be synthesized through the reaction of butyl carbamate with hexyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a specific temperature to promote the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to ensure a steady production rate. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, hexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form carbamic acid and the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions to form different oxidized products.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Carbamic acid and hexyl alcohol.

    Oxidation: Oxidized derivatives of the ester.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Carbamic acid, butyl-, hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.

Comparison with Similar Compounds

Structural Comparison with Similar Carbamates

Carbamates vary in toxicity, stability, and applications based on substituents. Key structural analogs include:

Compound Substituents (N-Alkyl / Ester) Molecular Weight Key Features
Carbamic acid ethyl ester Ethyl / Ethyl 89.09 g/mol Simplest carbamate; mutagenic and carcinogenic due to vinyl epoxide formation .
Carbamic acid butyl ester Butyl / Butyl 117.15 g/mol Lower mutagenicity; lacks metabolic activation to carcinogenic metabolites .
Carbamic acid, hexyl ester Butyl / Hexyl 201.31 g/mol Extended alkyl chain may enhance lipophilicity and alter bioactivity (inferred) .
Carbamic acid benzyl ester Benzyl / Variable ~165–250 g/mol Aromatic esters exhibit antifungal properties (e.g., CTE in litchi preservation) .

Toxicological Profiles

Mutagenicity and Carcinogenicity

  • Ethyl ester (urethane): Classified as carcinogenic (EU Category 2) due to metabolic activation to mutagenic epoxides. Positive in Salmonella assays .
  • Butyl ester: Negative in Salmonella/microsome assays.

Acute Toxicity

  • Ethyl ester : High acute toxicity (LD₅₀: 2 g/kg in mice).
  • Butyl ester : Lower acute toxicity (LD₅₀ > 4 g/kg in mice) .

Table 1: Comparative Physicochemical and Toxicological Data

Property Ethyl Ester Butyl Ester Hexyl Ester (Inferred) Benzyl Ester (Example)
Molecular Weight 89.09 g/mol 117.15 g/mol 201.31 g/mol 179.21 g/mol
Water Solubility High Moderate Low Low
LogP 0.35 1.45 ~3.2 2.8
Mutagenicity Positive Negative Likely negative Variable
Carcinogenicity Category 2 Not classified Not classified Not studied

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.